molecular formula C26H21FN2O5 B2702318 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866348-61-0

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2702318
CAS No.: 866348-61-0
M. Wt: 460.461
InChI Key: AQQCBMYMTSYYJX-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-11-18(12-20(13-19)34-2)28-24(30)15-29-14-22(25(31)16-6-4-3-5-7-16)26(32)21-10-17(27)8-9-23(21)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCBMYMTSYYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the benzoyl and fluoro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Acetamide formation: The final step involves the reaction of the quinoline derivative with 3,5-dimethoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide include other quinoline derivatives such as:

    Chloroquine: An antimalarial drug.

    Quinoline N-oxides: Used in various chemical reactions.

    Fluoroquinolones: A class of antibiotics.

Uniqueness

The uniqueness of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Biological Activity

The compound 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide (CAS No. 866348-61-0) is a synthetic organic molecule belonging to the class of quinoline derivatives. Its complex structure includes a quinoline core with various functional groups, suggesting potential biological activity across multiple therapeutic areas, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C26H21FN2O5
  • Molecular Weight : 460.45 g/mol
  • SMILES Notation : COc1cc(NC(=O)Cn2cc(C(=O)c3ccccc3)c(=O)c3c2ccc(c3)F)cc(c1)OC

The presence of both a benzoyl group and a dimethoxyphenyl moiety enhances its lipophilicity and potential to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the benzoyl and dimethoxyphenyl substituents via acylation and amination processes.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Properties

Research indicates that compounds similar to 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide exhibit significant antiproliferative activity against various cancer cell lines. Notably:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer and leukemia cell lines, with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction via caspase activation
K562 (Leukemia)4.8Cell cycle arrest at G2/M phase

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

  • Activity Against Bacteria : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Interaction with Biological Targets

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors:

  • G-protein Coupled Receptors (GPCRs) : Similar compounds have shown affinity for GPCRs, potentially modulating signaling pathways involved in inflammation and cancer progression.
  • Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress pathways, contributing to its anticancer effects.

Toxicity Studies

In toxicity evaluations using cell culture models, the compound exhibited relatively low cytotoxicity towards normal human cells compared to its effects on cancer cells, indicating a favorable therapeutic index.

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